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Compound of Interest

Compound Name: Imaradenant

Cat. No.: B605764 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Imaradenant (also known as AZD4635 and HTL1071) is a potent and selective antagonist of

the adenosine A2A receptor (A2AR), a G protein-coupled receptor that plays a critical role in

modulating immune responses. This technical guide provides a comprehensive overview of the

binding affinity and selectivity profile of Imaradenant, supported by detailed experimental

methodologies and visual representations of key biological pathways and experimental

workflows.

Quantitative Analysis of Receptor Binding and
Functional Inhibition
The affinity and selectivity of Imaradenant for the human adenosine A2A receptor have been

characterized through rigorous radioligand binding and functional assays. The data presented

below summarizes the key quantitative metrics, offering a clear comparison of its potency at

the target receptor and its selectivity over other adenosine receptor subtypes.

Table 1: Imaradenant Binding Affinity for Human Adenosine Receptors
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Receptor Subtype Ki (nM)

A1 160

A2A 1.7[1]

A2B 64

A3 >10,000

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki

value indicates a higher binding affinity.

Table 2: Imaradenant Functional Inhibition of cAMP Production in CHO Cells

Adenosine Concentration (µM) IC50 (nM)

0.1 0.79[1]

1 10.0[1]

10 142.9[1]

IC50 (half-maximal inhibitory concentration) represents the concentration of an antagonist

required to inhibit 50% of the maximum response induced by an agonist. In this case, it reflects

the ability of Imaradenant to block adenosine-induced cyclic AMP (cAMP) production.

The data clearly demonstrates Imaradenant's high affinity for the A2A receptor, with a Ki value

of 1.7 nM.[1] Its selectivity profile is also notable, exhibiting a greater than 30-fold selectivity for

the A2A receptor over other adenosine receptors. The functional assay results further

underscore its potent antagonism, with the IC50 values increasing in the presence of higher

concentrations of the native agonist, adenosine, as expected for a competitive antagonist.

Experimental Protocols
The following sections detail the methodologies employed to generate the binding affinity and

functional inhibition data for Imaradenant.
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Radioligand Displacement Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled compound (Imaradenant) by

measuring its ability to displace a radiolabeled ligand from its receptor.

1. Membrane Preparation:

Chinese Hamster Ovary (CHO) cells stably expressing the human adenosine A2A receptor

are cultured and harvested.

The cells are washed with ice-cold phosphate-buffered saline (PBS) and then homogenized

in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

The resulting supernatant is then ultracentrifuged to pellet the cell membranes containing the

A2A receptors.

The membrane pellet is resuspended in a suitable buffer and stored at -80°C until use.

Protein concentration is determined using a standard protein assay (e.g., BCA assay).

2. Binding Assay:

The assay is performed in a 96-well plate format.

Each well contains a final volume of 100 µL, consisting of:

25 µL of diluted cell membranes (containing a specific amount of protein, e.g., 5-10 µg).

25 µL of a radiolabeled A2A receptor antagonist (e.g., [3H]-ZM241385) at a fixed

concentration (typically at or below its Kd value).

50 µL of increasing concentrations of Imaradenant or buffer (for total binding) or a

saturating concentration of a non-radiolabeled antagonist (for non-specific binding).

The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to

allow the binding to reach equilibrium.
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3. Filtration and Detection:

The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell

harvester. This separates the receptor-bound radioligand from the unbound radioligand.

The filters are washed multiple times with ice-cold wash buffer to remove any remaining

unbound radioligand.

The filters are then dried, and a scintillation cocktail is added.

The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

The specific binding is calculated by subtracting the non-specific binding from the total

binding.

The IC50 value for Imaradenant is determined by fitting the specific binding data to a

sigmoidal dose-response curve using non-linear regression analysis.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki =

IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation

constant.

cAMP Functional Assay (HTRF)
This assay measures the ability of an antagonist to inhibit the production of cyclic AMP (cAMP)

induced by an agonist, providing a measure of its functional potency. A common method is the

Homogeneous Time-Resolved Fluorescence (HTRF) assay.

1. Cell Culture and Plating:

CHO cells stably expressing the human A2A receptor are cultured in a suitable growth

medium.

The cells are harvested and resuspended in an assay buffer.
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A specific number of cells (e.g., 5,000-10,000 cells/well) are plated into a 384-well low-

volume white plate.

2. Compound and Agonist Addition:

A phosphodiesterase inhibitor (e.g., IBMX) is often added to the cells to prevent the

degradation of cAMP.

Increasing concentrations of Imaradenant are added to the wells.

The cells are then stimulated with a fixed concentration of an A2A receptor agonist (e.g.,

adenosine or NECA) at a concentration that elicits a submaximal response (e.g., EC80).

The plate is incubated at room temperature for a specified time (e.g., 30 minutes) to allow for

cAMP production.

3. Detection:

The reaction is stopped by adding a lysis buffer containing the HTRF detection reagents: a

cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g.,

Europium cryptate).

In the absence of cellular cAMP, the antibody binds to the cAMP-d2 conjugate, bringing the

donor and acceptor fluorophores into close proximity and resulting in a high FRET signal.

Cellular cAMP produced by the cells competes with the cAMP-d2 conjugate for binding to the

antibody, leading to a decrease in the FRET signal.

4. Data Analysis:

The HTRF signal is read on a plate reader capable of time-resolved fluorescence

measurements.

The ratio of the acceptor and donor fluorescence is calculated.

The concentration of cAMP in each well is determined from a standard curve generated with

known concentrations of cAMP.
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The IC50 value for Imaradenant is determined by plotting the inhibition of cAMP production

against the log concentration of the antagonist and fitting the data to a sigmoidal dose-

response curve.

Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to

Imaradenant's mechanism of action and the experimental procedures used for its

characterization.
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Radioligand Displacement Assay Workflow
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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